(R)-2-Aminonon-8-enoic acid hydrochloride

Description

Significance of Non-Proteinogenic Amino Acids in Contemporary Chemical and Biological Research

Non-proteinogenic amino acids (NPAAs), also known as unnatural or non-canonical amino acids, are amino acids that are not among the 22 naturally encoded in the genetic code for protein assembly. wikipedia.org These compounds, which can be found in nature in organisms like bacteria, fungi, and plants, or synthesized chemically, have become indispensable tools in modern research. nih.govthedailyscientist.orgresearchgate.net Their structural diversity and functional versatility make them crucial for developing peptide-based drug candidates, as they can fundamentally alter the properties of peptidic medicines. nih.gov

The incorporation of NPAAs into peptide sequences can confer significant advantages over peptides composed solely of natural amino acids, which are often less stable in biological conditions. nih.gov Key benefits include enhanced enzymatic stability, improved potency, increased bioavailability, and greater selectivity for biological targets. researchgate.netscispace.comsigmaaldrich.com For instance, NPAAs can be used to create peptidomimetics—surrogates for therapeutic peptides—that exhibit better in vivo stability and oral absorption. sigmaaldrich.com Beyond pharmaceuticals, NPAAs are applied in the study of protein structure and function, the development of novel functional materials, and as molecular probes to better understand biological systems. researchgate.netsigmaaldrich.comnih.gov Their use allows researchers to expand the chemical diversity of proteins, enabling the creation of novel protein structures with enhanced or new functions. thedailyscientist.org

Chiral α-Amino Acids as Foundational Building Blocks in Organic Synthesis and Peptide Chemistry

Chiral α-amino acids are a cornerstone of organic synthesis and peptide chemistry, prized for their inherent stereochemical properties. researchgate.netacs.org Chirality, or "handedness," is a fundamental property of most amino acids used in life, with the L-form being predominantly found in the human body. khanacademy.org This intrinsic chirality makes them invaluable as starting materials, or chiral building blocks, for the synthesis of complex, enantiomerically pure molecules. sigmaaldrich.comacs.org The determination of chiral purity is a critical quality evaluation for peptide pharmaceutical products. nih.gov

In organic synthesis, naturally occurring α-amino acids provide a readily available pool of chiral molecules containing at least two functional groups—an amino group and a carboxylic acid group. acs.org These functional groups can be transformed through well-designed reactions to create a wide array of more complicated structures. acs.org For example, N,N-Dibenzylamino aldehydes, derived from α-amino acids, have proven to be highly useful chiral building blocks. acs.orgnih.gov In peptide chemistry, the stereochemical integrity of amino acids is paramount. The use of enantiomerically pure amino acids is essential for constructing peptides and proteins with the correct three-dimensional structure, which dictates their biological function. researchgate.netsigmaaldrich.com The introduction of chiral non-natural amino acids can be used to modify the tertiary structure of a peptide, allowing for the design of drug candidates that perfectly match their biological targets. sigmaaldrich.com

Stereochemical Context of (R)-2-Aminonon-8-enoic Acid as a Chiral Amino Acid Derivative

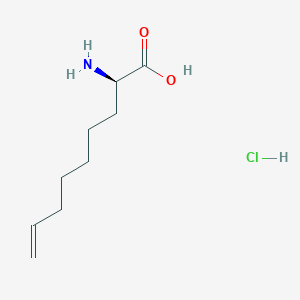

(R)-2-Aminonon-8-enoic acid is a specific chiral, non-proteinogenic α-amino acid. nih.govnih.gov Its structure consists of a nine-carbon chain with a carboxylic acid group, an amino group at the alpha-carbon (position 2), and a terminal alkene (a carbon-carbon double bond) between carbons 8 and 9. nih.gov The designation "(R)" refers to its absolute configuration at the chiral center, which is the alpha-carbon bonded to four different groups: the amino group, the carboxyl group, a hydrogen atom, and the seven-carbon side chain.

According to the Cahn-Ingold-Prelog priority rules, this configuration is assigned by prioritizing the attached groups and observing the direction of the sequence from highest to lowest priority. youtube.com For this molecule, an "R" designation (from the Latin rectus, for right) indicates a clockwise orientation of the priority groups. youtube.com This specific stereochemistry is a defining feature of the molecule, distinguishing it from its non-superimposable mirror image, (S)-2-Aminonon-8-enoic acid. khanacademy.orgtru.ca As a derivative, it possesses unique structural features—specifically the long aliphatic chain and the terminal double bond—that make it a specialized building block for chemical synthesis, potentially for creating constrained peptides or molecules designed for specific chemical ligations via the terminal alkene. researchgate.netnih.gov The hydrochloride salt form simply indicates that the basic amino group has been protonated with hydrochloric acid to form a more stable, water-soluble salt. achmem.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-aminonon-8-enoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-2-3-4-5-6-7-8(10)9(11)12;/h2,8H,1,3-7,10H2,(H,11,12);1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMKXKHQRAFCRGI-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCCCCC[C@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for R 2 Aminonon 8 Enoic Acid and Its Chiral Derivatives

Chemoenzymatic and Biocatalytic Approaches to Enantioselective Synthesis

The convergence of enzymatic catalysis with traditional organic synthesis has paved the way for highly efficient and environmentally benign routes to chiral molecules. These chemoenzymatic and biocatalytic methods offer remarkable enantioselectivity under mild reaction conditions.

Enzyme-Mediated Amination Strategies

Enzymes, particularly transaminases and amino acid dehydrogenases, are powerful tools for the asymmetric synthesis of chiral amines and amino acids. nih.gov Transaminases catalyze the transfer of an amino group from a donor molecule to a carbonyl acceptor, while dehydrogenases facilitate reductive amination. nih.gov

Recent advancements in protein engineering have significantly expanded the substrate scope of these enzymes, enabling the synthesis of a wide array of non-natural amino acids. nih.gov For the synthesis of (R)-2-Aminonon-8-enoic acid, a strategy involving an (R)-selective transaminase could be employed, starting from the corresponding α-keto acid, 2-oxonon-8-enoic acid. The high stereoselectivity of engineered transaminases can lead to the desired (R)-enantiomer with excellent enantiomeric excess. wiley.com

Table 1: Key Enzymes in Asymmetric Amination

| Enzyme Class | Reaction Type | Key Features |

| Transaminases (TAs) | Amino group transfer | High enantioselectivity, broad substrate scope through engineering. |

| Amino Acid Dehydrogenases (AADHs) | Reductive amination | Utilizes ammonia (B1221849) and a cofactor (NADH/NADPH), high stereoselectivity. nih.gov |

Detailed research findings have demonstrated the potential of biocatalysis for the scalable and sustainable production of pharmaceutically relevant chiral amines. nih.gov The use of whole-cell biocatalysts or immobilized enzymes can further enhance the economic viability and operational simplicity of these processes.

Recombinant Production of Non-Proteinogenic Amino Acids

The production of non-proteinogenic amino acids in microbial hosts through metabolic engineering represents a frontier in biotechnology. While direct fermentative production of (R)-2-Aminonon-8-enoic acid has not been specifically reported, the principles of recombinant production are applicable. This would involve the introduction of a heterologous enzymatic pathway into a host organism like Escherichia coli.

This engineered pathway would need to convert a central metabolite into the target amino acid. The key enzymatic step would likely be the stereoselective amination of a suitable precursor. The success of such an approach hinges on the efficient expression and activity of the engineered enzymes and the optimization of fermentation conditions to maximize product yield.

Asymmetric Chemical Synthesis Pathways

Parallel to biocatalytic methods, asymmetric chemical synthesis offers a diverse and powerful toolkit for the construction of enantiomerically pure amino acids. These methods often rely on chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Catalytic Enantioselective Transformations

The development of chiral catalysts has revolutionized asymmetric synthesis, allowing for the production of enantiomerically enriched compounds from prochiral starting materials.

Transition metal catalysis provides robust methods for the formation of carbon-carbon and carbon-nitrogen bonds, which are central to the synthesis of amino acids.

Pd-mediated Suzuki Cross-Coupling: The Suzuki cross-coupling reaction is a powerful tool for forming C-C bonds. In the context of synthesizing unsaturated amino acids, this reaction can be used to introduce the alkenyl side chain. A potential strategy for (R)-2-Aminonon-8-enoic acid could involve the coupling of a protected (R)-2-amino-5-halopentanoic acid derivative with a suitable boronic acid or ester containing the terminal alkene. The palladium catalyst, in conjunction with a chiral ligand, can influence the stereochemical integrity of the α-carbon. Research has shown the successful application of Suzuki cross-coupling in the synthesis of various unnatural amino acids. nih.govresearchgate.net

Copper-catalyzed Hydroamination: Copper hydride (CuH)-catalyzed hydroamination has emerged as a powerful method for the enantioselective synthesis of chiral amines from alkenes. nih.govorganic-chemistry.org This reaction involves the addition of an amine and a hydrogen atom across a double bond. For the synthesis of (R)-2-Aminonon-8-enoic acid, a precursor containing a terminal double bond could potentially undergo an asymmetric hydroamination reaction catalyzed by a chiral copper complex to establish the α-amino stereocenter. The choice of the chiral ligand is crucial for achieving high enantioselectivity. nih.govchinesechemsoc.org

Table 2: Comparison of Transition Metal-Catalyzed Reactions

| Reaction | Metal Catalyst | Bond Formed | Key Advantage for Amino Acid Synthesis |

| Suzuki Cross-Coupling | Palladium (Pd) | C-C | Versatile for side-chain functionalization. nih.gov |

| Hydroamination | Copper (Cu) | C-N | Direct introduction of the amino group with stereocontrol. nih.gov |

In addition to metal-based catalysts, small organic molecules (organocatalysts) and chiral auxiliaries play a significant role in asymmetric synthesis.

Organocatalytic Approaches: Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. researchgate.net For the synthesis of α-amino acids, chiral phase-transfer catalysts, Brønsted acids, and hydrogen-bond donors have been employed to control the stereochemistry of bond-forming reactions. researchgate.netnih.gov An organocatalytic approach to (R)-2-Aminonon-8-enoic acid could involve the asymmetric alkylation of a glycine-derived Schiff base with a suitable electrophile containing the hept-6-enyl chain, catalyzed by a chiral phase-transfer catalyst. The catalyst creates a chiral environment that directs the alkylation to occur preferentially from one face, leading to the desired (R)-enantiomer.

Chiral Auxiliary-Mediated Approaches: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product. A common strategy for amino acid synthesis involves the use of chiral oxazolidinones as auxiliaries. york.ac.uk For the synthesis of (R)-2-Aminonon-8-enoic acid, a glycine-derived oxazolidinone could be alkylated with a hept-6-enyl halide. The steric bulk of the auxiliary directs the electrophile to attack from the less hindered face, leading to a high degree of diastereoselectivity. Subsequent removal of the auxiliary would furnish the target amino acid.

Table 3: Chiral Control Elements in Asymmetric Synthesis

| Approach | Controlling Element | Mechanism of Stereocontrol |

| Organocatalysis | Chiral small molecule | Formation of chiral intermediates or transition states. researchgate.net |

| Chiral Auxiliary | Temporarily attached chiral group | Steric hindrance directs the approach of reagents. wikipedia.org |

The development of these advanced synthetic methodologies provides a robust platform for the efficient and stereoselective synthesis of (R)-2-Aminonon-8-enoic acid hydrochloride and its derivatives, thereby facilitating their application in the development of novel pharmaceuticals and biochemical probes.

Radical-Mediated Synthetic Routes

Radical-mediated reactions offer a powerful and versatile approach for the synthesis of complex organic molecules, including non-proteinogenic amino acids like (R)-2-aminonon-8-enoic acid. These methods often involve the generation of highly reactive radical intermediates that can participate in a variety of bond-forming reactions. While specific examples detailing the synthesis of (R)-2-aminonon-8-enoic acid via radical-mediated routes are not extensively documented in the readily available literature, the principles of radical chemistry can be applied to envision plausible synthetic pathways.

One potential strategy involves the radical addition to a chiral glycine (B1666218) equivalent bearing a suitable radical acceptor. For instance, a protected (R)-glycine derivative could be functionalized with a group capable of generating a radical at the α-carbon. This radical could then be trapped by an appropriate alkene, such as 1,7-octadiene, to introduce the desired carbon skeleton. Subsequent manipulation of the terminal alkene would yield the target amino acid.

Key to the success of such a strategy is the control of stereochemistry at the α-carbon. The use of chiral auxiliaries or catalysts can influence the facial selectivity of the radical addition, leading to the desired (R)-configuration.

Table 1: Potential Radical Precursors and Acceptors for the Synthesis of (R)-2-Aminonon-8-enoic Acid

| Radical Precursor (from protected (R)-glycine) | Radical Acceptor | Initiator | Potential Advantages | Potential Challenges |

| N-Acyloxyphthalimide ester | 1,7-Octadiene | AIBN, Bu₃SnH | Mild reaction conditions, good functional group tolerance. | Stereocontrol, potential for side reactions. |

| Barton ester | 1,7-Octadiene | Photochemical | High efficiency in radical generation. | Light sensitivity of reagents, specialized equipment. |

| Alkyl xanthate | 1,7-Octadiene | Peroxides | Readily available starting materials. | Control of regioselectivity, potential for polymerization. |

Olefin Metathesis in Unsaturated Amino Acid Synthesis

Olefin metathesis has emerged as a robust and efficient tool for the formation of carbon-carbon double bonds in organic synthesis. nih.gov This catalytic reaction, which involves the exchange of substituents between different olefins, has found widespread application in the synthesis of unsaturated amino acids. tamu.eduorganic-chemistry.org The reaction is catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. harvard.edu

For the synthesis of (R)-2-aminonon-8-enoic acid, a cross-metathesis (CM) reaction between a protected (R)-allylglycine and a large excess of a suitable terminal alkene, such as 1-heptene, could be envisioned. The equilibrium of this reaction can be driven towards the desired product by the removal of the volatile ethylene (B1197577) byproduct. organic-chemistry.org

Alternatively, a ring-closing metathesis (RCM) approach could be employed. This would involve a diene precursor, where one of the double bonds is part of a protected amino acid scaffold and the other is at the terminus of a hydrocarbon chain. Intramolecular cyclization via RCM would generate a cyclic intermediate, which upon subsequent ring-opening would yield the desired unsaturated amino acid.

The choice of catalyst is crucial for the success of olefin metathesis reactions. Grubbs' first and second-generation catalysts, as well as Hoveyda-Grubbs catalysts, are known for their high activity and tolerance to a wide range of functional groups, including those found in amino acids. organic-chemistry.orgharvard.edu

Table 2: Representative Olefin Metathesis Strategies for Unsaturated Amino Acid Synthesis

| Metathesis Type | Starting Materials | Catalyst | Key Transformation |

| Cross-Metathesis (CM) | Protected (R)-allylglycine, 1-Heptene | Grubbs' II Catalyst | Intermolecular exchange of alkene fragments. nih.gov |

| Ring-Closing Metathesis (RCM) | Diene-functionalized amino acid precursor | Hoveyda-Grubbs II Catalyst | Intramolecular cyclization to form a cyclic alkene. nih.gov |

| Enyne Metathesis | Alkyne and alkene functionalized precursor | Ruthenium-based catalysts | Formation of a 1,3-diene system. nih.gov |

Multi-Component Reactions for Stereoselective Amino Acid Construction

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product that incorporates portions of all the starting materials. caltech.edu These reactions are characterized by their high atom economy, operational simplicity, and the ability to generate molecular diversity. researchgate.net Several MCRs have been developed for the asymmetric synthesis of amino acids.

While a specific multi-component reaction for the direct synthesis of (R)-2-aminonon-8-enoic acid is not prominently described, established MCRs like the Ugi and Strecker reactions can be adapted for this purpose. nih.gove-bookshelf.de

In a potential Ugi four-component condensation, a chiral amine, an aldehyde (e.g., hept-6-enal), an isocyanide, and a carboxylic acid could be combined to generate a chiral α-acylamino amide intermediate. Subsequent hydrolysis of the amide and removal of the chiral auxiliary would yield the desired amino acid. The stereochemical outcome of the reaction is often controlled by the chiral amine component.

The asymmetric Strecker reaction provides another route to chiral α-amino acids. nih.gov This involves the reaction of an aldehyde (hept-6-enal), a cyanide source (e.g., trimethylsilyl (B98337) cyanide), and a chiral amine or ammonia in the presence of a chiral catalyst. The resulting α-aminonitrile can then be hydrolyzed to the corresponding amino acid.

Table 3: Key Features of Multi-Component Reactions in Amino Acid Synthesis

| Reaction | Components | Product | Stereocontrol |

| Ugi Reaction | Aldehyde, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide | Chiral amine or auxiliary. |

| Strecker Reaction | Aldehyde, Amine/Ammonia, Cyanide Source | α-Aminonitrile | Chiral amine or catalyst. nih.gov |

| Petasis Reaction | Amine, Aldehyde, Vinyl- or Aryl-boronic acid | Allylic amines | Chiral amine or catalyst. |

Strategic Application of Protecting Groups and Stereocontrol Elements

The synthesis of enantiomerically pure amino acids like (R)-2-aminonon-8-enoic acid necessitates the strategic use of protecting groups and stereocontrol elements. uchicago.edu Protecting groups are temporarily introduced to mask reactive functional groups, such as the amino and carboxylic acid moieties, preventing them from undergoing unwanted reactions during subsequent synthetic transformations. neliti.com

For the amino group, common protecting groups include the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. researchgate.net The Boc group is typically removed under acidic conditions, while the Fmoc group is cleaved by a base, allowing for orthogonal protection strategies. neliti.com Carboxylic acids are often protected as esters, such as methyl, ethyl, or benzyl (B1604629) esters. neliti.com

Stereocontrol is paramount in achieving the desired (R)-configuration at the α-carbon. This can be achieved through several approaches:

Chiral Pool Synthesis: Utilizing a readily available chiral starting material, such as a naturally occurring amino acid (e.g., (R)-glutamic acid), which already possesses the desired stereocenter.

Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate to direct the stereochemical course of a reaction. The auxiliary is subsequently removed.

Asymmetric Catalysis: Employing a chiral catalyst to favor the formation of one enantiomer over the other.

The choice of protecting groups and stereocontrol strategy is dictated by the specific synthetic route and the reaction conditions employed in each step. utsouthwestern.edu

Table 4: Common Protecting Groups for Amino Acid Synthesis

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |

| Amino | tert-Butyloxycarbonyl | Boc | Acidic (e.g., TFA) |

| Amino | 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) ub.edu |

| Carboxylic Acid | Methyl Ester | -OMe | Saponification (e.g., NaOH) |

| Carboxylic Acid | Benzyl Ester | -OBn | Hydrogenolysis (e.g., H₂, Pd/C) |

Functionalization of Amino Acid Precursors (e.g., C-H Functionalization, Deoxyfluorination)

The direct functionalization of amino acid precursors represents a highly efficient and atom-economical approach to the synthesis of novel amino acids. While specific applications to (R)-2-aminonon-8-enoic acid are not widely reported, general methodologies in this area are well-established.

C-H Functionalization: This strategy involves the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. For the synthesis of (R)-2-aminonon-8-enoic acid, a protected (R)-amino acid with a suitable directing group could undergo palladium-catalyzed C-H activation and subsequent coupling with a reagent that introduces the hept-6-enyl side chain. This approach avoids the need for pre-functionalized starting materials.

Deoxyfluorination: Although not directly applicable to the synthesis of the all-carbon side chain of (R)-2-aminonon-8-enoic acid, deoxyfluorination is a crucial technique for introducing fluorine atoms into amino acid structures. This is often desirable to modulate the biological activity of peptides and other bioactive molecules. Reagents such as diethylaminosulfur trifluoride (DAST) are commonly used to replace a hydroxyl group with a fluorine atom.

These advanced functionalization techniques offer powerful alternatives to traditional synthetic methods, often leading to more concise and efficient routes to complex amino acid derivatives.

Comparative Analysis of Synthetic Efficiencies and Scalability

Table 5: Comparative Analysis of Synthetic Routes

| Synthetic Method | Key Advantages | Potential Disadvantages | Scalability |

| Radical-Mediated Routes | Mild conditions, good functional group tolerance. | Stereocontrol can be challenging, potential for side reactions. | Moderate |

| Olefin Metathesis | High efficiency, excellent functional group tolerance, catalytic. nih.gov | Cost of catalysts, removal of metal impurities. | Good to Excellent |

| Multi-Component Reactions | High atom economy, operational simplicity, convergent. researchgate.net | Optimization can be complex, purification of products. | Good |

| Functionalization of Precursors | High atom economy, potentially shorter routes. | Development of selective catalysts and directing groups is ongoing. | Moderate to Good |

Chiral pool synthesis, starting from a readily available and inexpensive chiral amino acid like L-glutamic acid, often presents a highly practical and scalable approach for producing enantiomerically pure amino acids. scispace.com While this may involve a greater number of steps compared to some catalytic methods, the high stereochemical fidelity and use of inexpensive starting materials can make it an attractive option for large-scale production.

Ultimately, the optimal synthetic strategy will be a balance between these factors, tailored to the specific requirements of the intended application.

Chemical Transformations and Derivatization Strategies for R 2 Aminonon 8 Enoic Acid

Olefinic Functionalization and Conversion Reactions

The terminal double bond in (R)-2-Aminonon-8-enoic acid is a key site for chemical modification, with ring-closing metathesis (RCM) being a predominant strategy for cyclization. RCM is a powerful reaction in organic chemistry that uses metal catalysts to form cyclic alkenes from diene precursors, with the liberation of a small volatile alkene like ethylene (B1197577). organic-chemistry.orgwikipedia.org

To perform an RCM reaction on (R)-2-aminonon-8-enoic acid, the amine and carboxylic acid functionalities must first be suitably protected. For instance, the amine can be protected with an acyl group, and the carboxylic acid can be converted to an ester. The resulting diene can then undergo an intramolecular cyclization. This reaction is typically catalyzed by ruthenium-based complexes, such as Grubbs or Hoveyda-Grubbs catalysts, which are known for their tolerance of various functional groups. harvard.edu The reaction transforms the linear amino acid derivative into a seven-membered nitrogen-containing ring, specifically a 1,2,3,6-tetrahydropyridine (B147620) derivative. This cyclization is driven by the formation of a stable ring and the removal of ethylene gas from the reaction mixture. organic-chemistry.orgwikipedia.org

These cyclic products are valuable intermediates. For example, the resulting tetrahydropyridine (B1245486) can be readily reduced through catalytic hydrogenation to yield a substituted chiral piperidine. organic-chemistry.orgdtic.mil Chiral piperidines are significant structural motifs found in a wide array of bioactive molecules and pharmaceuticals. nih.gov

Table 1: Catalysts and Conditions for Ring-Closing Metathesis (RCM)

| Catalyst | Typical Loading (mol%) | Solvent | Temperature | Key Features |

|---|---|---|---|---|

| Grubbs' Catalyst (1st Gen) | 5-10 | Dichloromethane (DCM), Benzene | 25-45 °C | Good for simple systems, sensitive to air. |

| Grubbs' Catalyst (2nd Gen) | 1-5 | Dichloromethane (DCM), Toluene | 25-80 °C | Higher activity, greater functional group tolerance, more stable. organic-chemistry.orgharvard.edu |

This table presents typical conditions for RCM reactions. Specific conditions depend on the substrate.

Other potential transformations of the olefin group, though less specific to this molecule in the provided literature, include standard alkene reactions such as hydrogenation, epoxidation, dihydroxylation, and hydroboration-oxidation, which would yield the corresponding saturated alkane, epoxide, diol, or terminal alcohol, respectively.

Amine and Carboxylic Acid Group Manipulations

The amine and carboxylic acid groups on (R)-2-aminonon-8-enoic acid are pivotal for its incorporation into larger molecules, such as peptides or other complex organic structures. Their reactivity must be carefully managed, often through the use of protecting groups, to achieve selective transformations elsewhere in the molecule.

Amine Group Manipulations: The primary amine is a nucleophilic site and can be readily acylated or alkylated. For synthetic strategies like RCM, protecting the amine is crucial to prevent side reactions with the metal catalyst. Common protecting groups for amines include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These groups can be installed under standard conditions and are stable during subsequent reactions but can be removed selectively when needed. Beyond protection, the amine group can be used to form amide bonds by reacting with activated carboxylic acids, a fundamental reaction in peptide synthesis. mdpi.comnih.gov

Carboxylic Acid Group Manipulations: The carboxylic acid is typically protected as an ester (e.g., methyl or ethyl ester) to prevent it from interfering with reactions at the amine or olefin. Esterification is usually achieved by treatment with an alcohol under acidic conditions. The carboxylic acid can also be activated to facilitate amide bond formation. chemrxiv.org Coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or enzymatic methods involving Carboxylic Acid Reductases (CARs) can be used to form an amide linkage with a primary or secondary amine. nih.gov Microwave-assisted methods have also been developed for the direct synthesis of amides from carboxylic acids and amines under solvent-free conditions, offering a green chemistry approach. mdpi.com

Table 2: Common Protecting Group Strategies

| Functional Group | Protecting Group | Abbreviation | Stability |

|---|---|---|---|

| Amine | tert-butyloxycarbonyl | Boc | Stable to base, hydrogenolysis; Removed by acid. |

| Amine | Benzyloxycarbonyl | Cbz | Stable to acid, base; Removed by hydrogenolysis. |

| Carboxylic Acid | Methyl Ester | -OMe | Stable to mildly acidic/basic conditions; Removed by saponification. |

Research Applications in Chemical Biology and Material Sciences

As Chiral Building Blocks for Complex Organic Synthesis

The presence of both a reactive terminal alkene and a stereochemically defined amino acid moiety allows for its use in a variety of synthetic transformations to create intricate and functionally diverse molecules.

The incorporation of non-natural amino acids like (R)-2-Aminonon-8-enoic acid is a key strategy in the development of peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced properties such as increased stability and bioavailability. The alkyl side chain with a terminal double bond can introduce specific conformational constraints on the peptide backbone. This is crucial for designing peptides that can adopt and maintain a bioactive conformation, which is essential for their interaction with biological targets. mdpi.com

The use of such modified amino acids allows for the creation of peptide scaffolds with reduced flexibility. Restricting the conformational freedom of a peptide can lead to increased binding affinity and selectivity for its target receptor or enzyme. mdpi.com While much of the specific research in this area has focused on the analogous (S)-enantiomer, the principles of using olefinic amino acids to induce specific secondary structures, such as helices or turns, are broadly applicable. The stereochemistry at the alpha-carbon, whether (R) or (S), plays a critical role in directing the final three-dimensional arrangement of the peptide chain. nih.gov

Table 1: Properties of (R)-2-Aminonon-8-enoic acid hydrochloride

| Property | Value |

| Molecular Formula | C₉H₁₈ClNO₂ |

| Molecular Weight | 207.70 g/mol |

| Chirality | (R)-enantiomer |

| Key Functional Groups | Amine, Carboxylic Acid, Terminal Alkene |

Ring-Closing Metathesis (RCM) is a powerful chemical reaction that utilizes a metal catalyst to form a new carbon-carbon double bond within a single molecule, leading to the formation of a cyclic compound. acs.org Unsaturated amino acids, including the family to which (R)-2-Aminonon-8-enoic acid belongs, are ideal substrates for RCM. nih.gov When two such amino acids, or one in combination with another olefin-containing residue, are incorporated into a peptide chain, RCM can be employed to create a covalent bridge between their side chains, resulting in a macrocyclic peptide. nih.gov

This technique has been extensively used to synthesize a variety of macrocyclic structures with diverse ring sizes and functionalities. The resulting cyclic peptides often exhibit improved pharmacological properties compared to their linear counterparts. nih.gov

A prominent application of macrocyclization via RCM using olefinic amino acids is in the development of enzyme inhibitors. A key example is the synthesis of inhibitors for the Hepatitis C virus (HCV) NS3/NS4A protease, a critical enzyme for viral replication. mcgill.ca The macrocyclic drug BILN 2061 and its analogs are potent inhibitors of this enzyme. researchgate.netnih.govnih.gov The synthesis of these complex molecules relies on an RCM reaction to form a 15-membered macrocycle. mcgill.ca

In the development of these inhibitors, the (S)-enantiomer of 2-aminonon-8-enoic acid has been commonly used as the P3 fragment of the precursor peptide. mcgill.ca The terminal alkene of this amino acid participates in the RCM reaction to form the macrocyclic ring, which is crucial for pre-organizing the molecule into the bioactive conformation required for potent inhibition. mcgill.ca While the (S)-enantiomer is predominantly cited in the synthesis of BILN 2061, the use of the (R)-enantiomer would lead to a diastereomeric inhibitor, which could exhibit different binding affinities and inhibitory profiles, highlighting the importance of stereochemistry in drug design.

The conformation of a macrocycle is a critical determinant of its biological activity. nih.gov The incorporation of a chiral building block like (R)-2-Aminonon-8-enoic acid into a macrocycle will significantly influence its three-dimensional structure. Computational and experimental methods, such as NMR spectroscopy and X-ray crystallography, are used to study the conformational preferences of these cyclic molecules. nih.govresearchgate.net

Chiral amino acids are valuable starting materials for the synthesis of a wide range of chemical products, including those used in agriculture and medicine. nih.govnih.gov Unnatural amino acids, in particular, serve as key intermediates in the production of complex molecules with specific biological activities. researchgate.net The presence of multiple functional groups in this compound allows for various chemical modifications, making it a potential precursor for novel agrochemicals and pharmaceuticals. nih.gov

While specific examples of agrochemicals or pharmaceuticals derived directly from (R)-2-Aminonon-8-enoic acid are not prevalent in the literature, the use of chiral and functionalized amino acids as building blocks is a well-established strategy in these industries. nih.govnih.gov The unique combination of chirality and a terminal alkene in this molecule offers synthetic pathways to a variety of target structures.

Advanced Analytical Techniques for Characterization and Purity Assessment in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of (R)-2-Aminonon-8-enoic acid hydrochloride. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary methods used to provide detailed information about the compound's atomic connectivity and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H NMR and ¹³C NMR would be utilized to map out the carbon-hydrogen framework.

¹H NMR Spectroscopy: This technique provides information about the chemical environment of each proton in the molecule. The spectrum for this compound would be expected to show distinct signals corresponding to the different types of protons. For instance, the vinyl protons at the C8-C9 double bond would appear in the downfield region (typically 5-6 ppm), exhibiting characteristic splitting patterns due to their coupling with each other and with the adjacent methylene (B1212753) protons. The proton at the chiral center (C2) would also have a unique chemical shift, and its multiplicity would be determined by the adjacent methylene protons. The protons of the aliphatic chain would resonate in the upfield region of the spectrum. The presence of the hydrochloride salt would result in the amine protons appearing as a broad signal, which would be exchangeable with deuterium (B1214612) oxide (D₂O).

¹³C NMR Spectroscopy: This method provides a count of the number of unique carbon atoms in the molecule. The ¹³C NMR spectrum of this compound would display nine distinct signals, corresponding to each carbon atom in the nonenoic acid backbone. The carbonyl carbon of the carboxylic acid would be the most downfield signal (typically >170 ppm). The carbons of the double bond (C8 and C9) would appear in the olefinic region (around 114-140 ppm), while the chiral C2 carbon would be identifiable in the aliphatic region, typically around 50-60 ppm.

Illustrative ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~5.8 | ddt | 1H | H-8 |

| ~5.0 | m | 2H | H-9 |

| ~4.0 | t | 1H | H-2 |

| ~2.1 | m | 2H | H-7 |

| ~1.9 | m | 2H | H-3 |

| ~1.4 | m | 6H | H-4, H-5, H-6 |

Note: This data is hypothetical and for illustrative purposes only.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. For this compound, a high-resolution mass spectrometry (HRMS) technique such as electrospray ionization (ESI) would be employed. The expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value to confirm the elemental composition. Fragmentation patterns could also be analyzed to further corroborate the structure, with characteristic losses of water, ammonia (B1221849), and fragments of the aliphatic chain being expected.

Expected Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | 172.1332 | ~172.1330 |

| [M-H₂O+H]⁺ | 154.1226 | ~154.1225 |

Note: This data is hypothetical and for illustrative purposes only.

Chiral Chromatography for Enantiomeric Purity Determination

Since (R)-2-Aminonon-8-enoic acid is a chiral molecule, it is crucial to determine its enantiomeric purity, which is the measure of the excess of one enantiomer over the other. Chiral chromatography is the gold standard for this analysis.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. For the analysis of this compound, a variety of CSPs could be employed, such as those based on cyclodextrins, polysaccharide derivatives, or Pirkle-type phases. The choice of the CSP and the mobile phase is critical for achieving baseline separation of the (R) and (S) enantiomers. The detector, typically a UV detector, would then quantify the amount of each enantiomer, allowing for the calculation of the enantiomeric excess (ee).

Gas Chromatography (GC)

For GC analysis, the amino acid would typically be derivatized to increase its volatility. Common derivatization agents include silylating agents or chloroformates. The resulting derivative is then analyzed on a column with a chiral stationary phase. Similar to HPLC, the differential interaction between the enantiomers and the CSP allows for their separation and quantification.

Illustrative Chiral HPLC Parameters

| Parameter | Value |

|---|---|

| Column | Chiralpak AD-H (or similar) |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic acid (e.g., 90:10:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (R-enantiomer) | ~8.5 min |

| Retention Time (S-enantiomer) | ~10.2 min |

Note: This data is hypothetical and for illustrative purposes only.

X-ray Crystallography for Absolute Stereochemical Assignment

While chiral chromatography can determine the enantiomeric purity, it does not inherently assign the absolute stereochemistry (i.e., which peak corresponds to the R or S enantiomer) without a known standard. X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule.

This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data allows for the construction of a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of its atoms. For this compound, growing a suitable single crystal would be the first critical step. The analysis of the diffraction data, particularly using anomalous dispersion, would unambiguously determine the absolute stereochemistry at the C2 chiral center, confirming it as the (R)-enantiomer. The crystallographic data also provides a wealth of other structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Hypothetical Crystallographic Data Summary

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | ~5.5 |

| b (Å) | ~8.2 |

| c (Å) | ~25.1 |

| Flack Parameter | ~0.0(1) |

Note: This data is hypothetical and for illustrative purposes only. A Flack parameter close to zero would confirm the assigned (R) stereochemistry.

Emerging Trends and Future Research Perspectives

Development of More Sustainable and Atom-Economical Synthesis Routes

The traditional chemical synthesis of complex chiral molecules like (R)-2-Aminonon-8-enoic acid hydrochloride often involves multi-step processes that may utilize hazardous reagents and generate significant waste. Consequently, a major research thrust is the development of greener, more efficient synthetic strategies.

Current research in UAA synthesis emphasizes sustainability through enzymatic and chemo-enzymatic methods. nih.gov Enzymes such as transaminases and dehydrogenases are being engineered to improve substrate specificity and catalytic efficiency for the production of chiral amino acids. nih.gov For instance, an engineered amine dehydrogenase could potentially be used for the asymmetric synthesis of the amino acid backbone, offering high enantioselectivity under mild, aqueous conditions.

Another promising approach is the selective modification of aliphatic amino acid side chains through catalytic, acceptorless dehydrogenation. nih.gov This strategy can convert saturated C-H bonds into terminal alkenes, providing a direct and atom-economical route to precursors of (R)-2-Aminonon-8-enoic acid. nih.gov This method, driven by photochemical irradiation, avoids the need for stoichiometric oxidants, thus minimizing waste. nih.gov

| Synthesis Strategy | Core Principle | Advantages | Key Research Finding |

| Enzymatic Asymmetric Synthesis | Use of engineered enzymes (e.g., transaminases, dehydrogenases) to create the chiral center. | High enantioselectivity, mild reaction conditions, reduced environmental impact. | Engineered amine dehydrogenases have been successfully used to synthesize compounds like γ-aminobutyric acid from bio-based waste. nih.gov |

| Catalytic Acceptorless Dehydrogenation | Photochemically driven catalytic conversion of aliphatic C-H bonds to a terminal alkene. | High atom economy, avoids stoichiometric oxidants, provides a direct route to alkene-containing UAAs. | A stepwise dehydrogenative method allows for the conversion of aliphatic amino acids into analogues with terminal alkene handles for further functionalization. nih.gov |

| Asymmetric Catalytic Synthesis | Use of chiral catalysts in multi-component reactions, such as the Petasis three-component reaction. | Efficient construction of complex molecules from simpler starting materials. | The Lewis acid-promoted Petasis reaction has been used for the asymmetric synthesis of β,γ-unsaturated α-amino acids. nih.gov |

Exploration of Novel Side Chain Modifications and Derivatization Strategies for Enhanced Functionality

The terminal alkene in the side chain of (R)-2-Aminonon-8-enoic acid is a key feature that allows for a wide range of chemical modifications. This functional handle can be exploited to introduce diverse functionalities, transforming the amino acid into a bespoke building block for various applications. magtech.com.cn The ability to derivatize natural amino acids containing heteroatoms has opened pathways for synthesizing many UAAs, and a similar principle applies to the versatile alkene group. nih.gov

Future research will likely focus on leveraging well-established and emerging chemical reactions to modify this alkene. These modifications can be performed on the free amino acid or after its incorporation into a peptide or protein.

Potential Derivatization Reactions:

Olefin Metathesis: Allows for the coupling of the amino acid's side chain with other alkene-containing molecules, enabling the synthesis of complex structures.

Hydroformylation: Introduces an aldehyde group, which can be used for subsequent ligation chemistries or reductive amination.

Click Chemistry: The alkene can be converted to an azide (B81097) or alkyne, making it amenable to copper-catalyzed or strain-promoted cycloaddition reactions for highly efficient and specific labeling.

Halogenation and Functionalization: The addition of halogens across the double bond can be followed by substitution reactions to introduce a variety of functional groups.

These derivatization strategies allow for the creation of UAAs with tailored properties, such as fluorescent tags for imaging, cross-linking agents to study protein-protein interactions, or cytotoxic payloads for targeted drug delivery. rsc.orgresearchgate.net

| Derivatization Strategy | Reagents/Reaction Type | Resulting Functional Group | Potential Application |

| Olefin Metathesis | Grubbs' or other metathesis catalysts | Extended or cyclic side chain | Creation of stapled peptides, synthesis of complex molecular probes. |

| Hydroamination/Hydroformylation | Transition metal catalysts | Amine or Aldehyde | Introduction of new ligation handles, modification of polarity. |

| Epoxidation & Ring Opening | Peroxy acids, followed by nucleophiles | Diol, Amino-alcohol | Synthesis of complex side chains with new stereocenters. |

| Click Chemistry Precursor Synthesis | Multi-step conversion to azide or alkyne | Azide, Alkyne | Bio-orthogonal labeling, protein conjugation. |

Advancements in Biochemical Applications through Integrated Genetic and Chemical Engineering

A significant frontier in biotechnology is the site-specific incorporation of UAAs into proteins, a process made possible by expanding the genetic code. portlandpress.com This technique utilizes an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a specific codon (often a stop codon like UAG) and inserts the desired UAA during ribosomal protein synthesis. portlandpress.comyoutube.com This integrated approach of genetic and chemical engineering allows for the precise placement of a UAA like (R)-2-Aminonon-8-enoic acid within a protein's structure.

Once incorporated, the alkene side chain of (R)-2-Aminonon-8-enoic acid can serve as a bio-orthogonal chemical handle. This means it is chemically reactive in a controlled manner within a complex biological environment without interfering with native biochemical processes. This enables a host of applications:

Protein Labeling and Imaging: The alkene handle can be selectively reacted with fluorescent dyes or imaging agents, allowing for real-time visualization of protein localization and trafficking in living cells.

Antibody-Drug Conjugates (ADCs): By incorporating the UAA into an antibody, a potent cytotoxic drug can be attached specifically to the alkene side chain. This creates a highly targeted therapeutic that delivers the drug directly to cancer cells, minimizing side effects. rsc.org

Probing Protein Structure and Function: The UAA can be derivatized with cross-linkers to identify protein interaction partners or with spectroscopic probes to monitor conformational changes. rsc.org

Future work will focus on improving the efficiency of UAA incorporation in various organisms, from bacteria to mammalian cells, and developing new bio-orthogonal reactions with faster kinetics and higher specificity for the alkene handle. rsc.org

Computational Chemistry and Rational Design in Unnatural Amino Acid Research

Computational chemistry and rational design are becoming indispensable tools for advancing UAA research. nih.gov These methods allow scientists to predict and analyze the effects of incorporating a UAA into a protein before undertaking complex and time-consuming experiments. nih.govacs.org

Key Computational Approaches:

Molecular Dynamics (MD) Simulations: These simulations can predict how the introduction of (R)-2-Aminonon-8-enoic acid, with its flexible nine-carbon side chain, will affect a protein's structure, stability, and dynamics.

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach can be used to model chemical reactions involving the alkene side chain, aiding in the design of new biocatalysts with novel functionalities.

Protein Design Algorithms: Software like Rosetta has been extended to incorporate UAAs, enabling the design of new proteins with tailored functions, such as metalloproteins where the UAA acts as a metal ligand. nih.govelsevierpure.comnih.gov

Machine Learning: By training models on existing experimental data of successful UAA incorporations, machine learning algorithms can predict the probability of successful incorporation at different sites within a protein, thus guiding experimental design. nih.gov

The rational design of proteins incorporating (R)-2-Aminonon-8-enoic acid could lead to the creation of novel enzymes with enhanced catalytic activities or therapeutic proteins with improved stability and efficacy. nih.govasu.edu For example, computational models could be used to identify the optimal position for this UAA in an enzyme's active site to introduce a new catalytic function via its versatile side chain. researchgate.net These computational tools are crucial for harnessing the full potential of UAAs and accelerating the development of new biomolecules and therapeutics. eurekalert.org

Q & A

Q. What are the recommended storage conditions for (R)-2-Aminonon-8-enoic acid hydrochloride to ensure stability during experiments?

The compound should be stored at 2–8°C in its lyophilized form to prevent degradation. For long-term stability, stock solutions should be prepared in appropriate solvents (e.g., DMSO), aliquoted to avoid repeated freeze-thaw cycles, and stored at -80°C (6 months) or -20°C (1 month) . Heating to 37°C and brief sonication may enhance solubility before use .

Q. How can researchers address solubility challenges when preparing stock solutions for in vitro assays?

Use high-purity DMSO as the primary solvent due to its compatibility with the compound’s hydrophobicity. If precipitation occurs, warm the solution to 37°C and vortex or sonicate intermittently. For aqueous buffers, include co-solvents like PEG300 or Tween 80 (5–10% v/v) to maintain colloidal stability. Validate solubility using dynamic light scattering (DLS) to confirm homogeneity .

Q. What are the critical steps for synthesizing this compound while preserving enantiomeric purity?

Employ asymmetric synthesis techniques, such as chiral auxiliaries or enzymatic resolution, to ensure the (R)-configuration. Monitor reaction progress via chiral HPLC or circular dichroism (CD) spectroscopy. Post-synthesis, purify using recrystallization or preparative chromatography, and verify purity (>98%) with mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Advanced Research Questions

Q. Which analytical techniques are most effective for confirming enantiomeric purity and structural integrity?

- Chiral HPLC : Use a polysaccharide-based column (e.g., Chiralpak®) with a polar mobile phase to resolve enantiomers.

- NMR Spectroscopy : Analyze proton shifts in the α-carbon region to confirm stereochemistry.

- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives. Cross-validate results with computational models (e.g., density functional theory) to correlate spectral data with predicted structures .

Q. How does the compound’s stereochemistry influence its pharmacological activity in cellular models?

The (R)-configuration enhances target binding affinity due to optimal spatial alignment with chiral receptors. Compare activity against the (S)-enantiomer in dose-response assays (e.g., IC₅₀ studies). Use molecular docking simulations to map interactions with binding pockets, focusing on hydrogen bonding and steric effects. Validate with site-directed mutagenesis of target residues .

Q. What strategies mitigate batch-to-batch variability in synthesis or biological activity?

- Quality Control : Implement strict in-process checks (e.g., HPLC purity >98%, residual solvent analysis).

- Standardized Protocols : Use fixed reaction parameters (temperature, pH) and reagent sources.

- Biological Assay Normalization : Include internal controls (e.g., reference inhibitors) to calibrate activity across batches .

Q. How should researchers resolve contradictory data on the compound’s stability under physiological conditions?

Conduct stability studies in simulated physiological buffers (pH 7.4, 37°C) using LC-MS to track degradation products. Compare degradation kinetics in serum-containing vs. serum-free media to assess protein-binding effects. Use accelerated stability testing (e.g., 40°C/75% RH) to model long-term storage challenges .

Q. What computational approaches predict the compound’s interactions with non-target proteins or off-target effects?

Perform proteome-wide docking using tools like AutoDock Vina to identify potential off-targets. Validate predictions with surface plasmon resonance (SPR) or thermal shift assays. Integrate cheminformatics databases (e.g., ChEMBL) to cross-reference structural analogs and reported side effects .

Methodological Guidance for Data Analysis

Q. How should researchers statistically analyze dose-response data to account for variability in biological replicates?

Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀/IC₅₀ values. Apply Grubbs’ test to identify outliers and report confidence intervals (95% CI). Normalize data to vehicle controls and include replicates (n ≥ 3) to ensure reproducibility .

Q. What metrics validate the compound’s permeability in blood-brain barrier (BBB) models?

Measure apparent permeability (Papp) using in vitro BBB co-cultures (e.g., hCMEC/D3 cells). Calculate the efflux ratio (ER) with and without P-glycoprotein inhibitors. Correlate with in vivo data via positron emission tomography (PET) imaging in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.